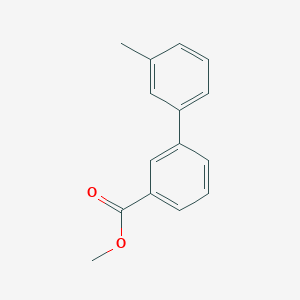

Methyl 3-(3-methylphenyl)benzoate

Vue d'ensemble

Description

“Methyl 3-(3-methylphenyl)benzoate” is an organic compound that belongs to the class of esters. It is characterized by a benzene ring connected to an ester functional group . It is a colorless liquid that is poorly soluble in water, but miscible with organic solvents .

Synthesis Analysis

The most common method for the production of methyl benzoate is through the esterification of benzoic acid with methanol. This reaction takes place in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid . Another method involves the use of diazomethane, where benzoic acid reacts with diazomethane in an ether solution to produce methyl benzoate .Molecular Structure Analysis

The molecular formula of “this compound” is C9H10O2 . The structure is characterized by a benzene ring connected to an ester functional group .Chemical Reactions Analysis

Methyl benzoate reacts at both the ring and the ester, depending on the substrate. Electrophiles attack the ring, illustrated by acid-catalysed nitration with nitric acid to give methyl 3-nitrobenzoate .Physical And Chemical Properties Analysis

“this compound” is a colorless liquid that is poorly soluble in water, but miscible with organic solvents . Its boiling point is around 198-199°C, and it has a density of approximately 1.088 g/mL at 20°C .Applications De Recherche Scientifique

Structural Analysis and Comparison

The structural analysis of various benzoate compounds, including 3-methylphenyl benzoate, reveals the influence of methyl substitution on molecular geometry. Studies have shown that the dihedral angles between phenyl and benzoyl rings in 3-methylphenyl benzoate and its derivatives are significantly affected by methyl substitution, indicating variations in molecular conformation which could influence physical and chemical properties relevant to material science and molecular engineering (Gowda et al., 2007).

Chemical Synthesis and Catalysis

In the field of synthetic chemistry, the benzoylation of phenols, including derivatives related to methyl 3-(3-methylphenyl)benzoate, has been explored using phase-transfer catalysis techniques. This approach is vital for ester synthesis, offering insights into optimizing reaction conditions for producing various benzoate esters efficiently, which are essential intermediates in pharmaceutical and agrochemical manufacturing (Hung-Duen Yang & Chin-Chen Huang, 2007).

Medicinal Chemistry and Drug Design

Compounds structurally related to this compound have been investigated for their potential as non-peptide angiotensin receptor antagonists, indicating the importance of such benzoate derivatives in the development of cardiovascular drugs. These studies contribute to understanding the molecular framework necessary for designing effective angiotensin II receptor blockers (Meyer et al., 2003).

Environmental and Biological Applications

The anaerobic degradation of cresols, structurally related to this compound, by denitrifying bacteria offers insights into bioremediation processes. This research highlights the microbial pathways involved in the breakdown of aromatic compounds, crucial for environmental cleanup strategies (Rudolphi et al., 2004).

Material Science and Liquid Crystal Research

The study of supramolecular liquid crystals formed by hydrogen bonding interactions between non-mesomorphic compounds, including derivatives of this compound, contributes to the development of novel liquid crystal materials. These materials have potential applications in displays, sensors, and other advanced electronic devices (Naoum et al., 2010).

Mécanisme D'action

Esters can be hydrolyzed to carboxylic acids under acidic or basic conditions. Basic hydrolysis can be used to convert fats and oils into soap and is called a saponification reaction. Esters can be converted to amides via an aminolysis reaction. Esters can undergo trans-esterification reactions to form different esters by applying LeChatlier’s principle to this equilibrium reaction. Esters can be reduced to form alcohols or aldehydes depending on the reducing agent. Esters also react with organometallic compounds to form tertiary alcohols .

Propriétés

IUPAC Name |

methyl 3-(3-methylphenyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-11-5-3-6-12(9-11)13-7-4-8-14(10-13)15(16)17-2/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVGLGEBUFGMUDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC(=CC=C2)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-[(4-bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methylidene]amino 3,4-dichlorobenzoate](/img/structure/B2597796.png)

![N-(2-bromophenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2597798.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2597800.png)

![N-benzyl-N-ethyl-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2597805.png)

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-ethoxybenzamide](/img/structure/B2597811.png)

![Di{[butyl(methyl)carbamothioyl]sulfanyl}nickel](/img/structure/B2597816.png)

![2-{[1-(9H-purin-6-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2597818.png)